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Cat. No.: B1437024 Get Quote

An In-depth Technical Guide to 6-Cyclopropylpyridazin-3-amine in Medicinal Chemistry

Abstract
This technical guide provides a comprehensive overview of 6-cyclopropylpyridazin-3-amine,

a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore

its unique structural features, plausible synthetic pathways, and established role as a privileged

scaffold in drug discovery. The document delves into its mechanism of action, particularly as a

kinase inhibitor, and examines the structure-activity relationships that confer its biological

activity. This guide is intended for researchers, scientists, and drug development professionals,

offering field-proven insights and detailed protocols to facilitate further investigation and

application of this versatile molecule.

Introduction: The Emergence of a Privileged
Scaffold
The pyridazine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its

ability to engage in crucial hydrogen bonding interactions with biological targets.[1] When

combined with a cyclopropyl group—a small, strained carbocycle known for conferring unique

conformational rigidity, metabolic stability, and binding affinity—the resulting scaffold becomes

particularly valuable.[2][3][4] 6-Cyclopropylpyridazin-3-amine (CAS No. 1159814-07-9)

represents a key building block that leverages these synergistic properties.[5] Its structure is

particularly well-suited for the development of kinase inhibitors, a major class of therapeutics in
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oncology and inflammatory diseases.[1][2][6] This guide aims to synthesize the current

understanding of this compound, providing a technical foundation for its application in

contemporary drug discovery programs.

Physicochemical Properties and Synthesis
A thorough understanding of a molecule's properties is fundamental to its application. The key

physicochemical characteristics of 6-cyclopropylpyridazin-3-amine are summarized below.

Property Value Source

CAS Number 1159814-07-9 [5]

Molecular Formula C₇H₉N₃ [5][7]

Molecular Weight 135.17 g/mol [5]

Topological Polar Surface Area

(TPSA)
51.8 Å² [5]

Predicted LogP 0.9362 [5]

Hydrogen Bond Acceptors 3 [5]

Hydrogen Bond Donors 1 [5]

Rotatable Bonds 1 [5]

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The synthesis of 6-cyclopropylpyridazin-3-amine can be efficiently achieved via a palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal

chemistry for its reliability and tolerance of various functional groups.[8] The strategy involves

coupling a commercially available precursor, 3-amino-6-chloropyridazine, with

cyclopropylboronic acid.[8][9] The palladium catalyst, typically with phosphine ligands,

facilitates the formation of the new carbon-carbon bond between the pyridazine ring and the

cyclopropyl moiety.
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Caption: Synthetic workflow for 6-Cyclopropylpyridazin-3-amine.

Detailed Experimental Protocol
The following protocol is a representative procedure based on standard Suzuki-Miyaura

coupling conditions adapted for this specific transformation.[8][9]

Materials:

3-Amino-6-chloropyridazine (1.0 eq)[10]

Cyclopropylboronic acid (1.5 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

Triphenylphosphine (PPh₃, 0.1 eq) or other suitable phosphine ligand

Sodium carbonate (Na₂CO₃, 3.0 eq)

Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)

Nitrogen or Argon gas (for inert atmosphere)

Procedure:
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 3-amino-6-chloropyridazine and cyclopropylboronic acid.

Catalyst and Base Addition: Add the palladium catalyst, phosphine ligand, and sodium

carbonate to the flask.

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon).

Repeat this cycle three times to ensure an oxygen-free environment, which is critical for

preventing catalyst degradation.

Solvent Addition: Add the degassed solvent mixture via syringe.

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor

the reaction progress using Thin Layer Chromatography (TLC).

Workup: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute

with water and extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield 6-cyclopropylpyridazin-3-amine as a pure solid.

Role in Medicinal Chemistry and Key Biological
Activities
The true value of 6-cyclopropylpyridazin-3-amine lies in its application as a versatile scaffold

for developing potent and selective therapeutic agents.

Kinase Inhibition in Oncology and Inflammation
The pyridazine scaffold is a privileged structure for kinase inhibitors, primarily due to the

nitrogen atoms' ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-

binding pocket.[1] Derivatives of 6-cyclopropylpyridazin-3-amine have shown potent

inhibitory activity against various kinases implicated in cancer and inflammatory diseases.[2]

Anti-Angiogenic Agents: By targeting kinases like Vascular Endothelial Growth Factor

Receptors (VEGFRs), inhibitors derived from this scaffold can disrupt the formation of new
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blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][3]

Anti-Inflammatory Agents: Inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a

key regulator of inflammatory cytokine production, is a promising strategy for treating

conditions like rheumatoid arthritis. The 6-cyclopropylpyridazin-3-amine core can be

elaborated to target this kinase effectively.[1]

Oncology: The compound serves as a lead for developing inhibitors of other kinases critical

to cancer cell survival and proliferation, such as Spleen Tyrosine Kinase (SYK).[11]

Mechanistic studies have shown that such compounds can induce cell cycle arrest, typically

at the G2/M phase, and trigger apoptosis.[2]

Other Potential Therapeutic Applications
While kinase inhibition is its most prominent role, the broader pyridazine class has

demonstrated a wide spectrum of biological activities. This suggests that the 6-
cyclopropylpyridazin-3-amine core could be explored for:

Antimicrobial Activity: Pyridazine derivatives have been investigated for activity against

various bacterial and fungal pathogens.[9][12]

Analgesic Agents: Related structures have been designed as analgesic agents, often by

targeting enzymes like cyclooxygenase (COX).[13][14]

Mechanism of Action: Disrupting Cellular Signaling
As a kinase inhibitor, a drug molecule derived from 6-cyclopropylpyridazin-3-amine functions

by competing with adenosine triphosphate (ATP) for the binding site on a target kinase. This

competitive inhibition prevents the transfer of a phosphate group to downstream substrate

proteins, effectively blocking the signaling cascade.
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Caption: General mechanism of kinase inhibition.
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The unique chemical properties of the cyclopropyl group contribute significantly to this

mechanism. Its rigid, strained ring structure can enhance binding affinity and introduce

favorable interactions within the hydrophobic regions of the ATP-binding pocket, potentially

improving both potency and selectivity.[2][3]

Conclusion and Future Directions
6-Cyclopropylpyridazin-3-amine is a high-value scaffold in medicinal chemistry, offering a

robust starting point for the design of novel therapeutics. Its synthetic accessibility via

established methods like the Suzuki-Miyaura coupling, combined with the favorable

pharmacological properties imparted by the pyridazine and cyclopropyl motifs, makes it a

compelling building block. The primary application lies in the development of kinase inhibitors

for oncology and inflammatory diseases, where derivatives have demonstrated significant

potential. Future research will likely focus on elaborating the core structure to optimize potency,

selectivity, and pharmacokinetic profiles, further cementing the role of 6-cyclopropylpyridazin-
3-amine in the drug discovery pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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